molecular formula C18H16ClN5O3S2 B11290426 3-(4-chlorophenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-(4-chlorophenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11290426
M. Wt: 449.9 g/mol
InChI Key: UWAOFCDQBWBLQX-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a 4-chlorophenylsulfonyl group and a tetrahydro-2-furanylmethylamine moiety

Preparation Methods

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thienyl and triazole precursors under specific conditions.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves sulfonylation reactions using reagents such as 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Attachment of the tetrahydro-2-furanylmethylamine moiety: This can be accomplished through nucleophilic substitution reactions where the amine group reacts with an appropriate leaving group on the core structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of certain bonds and formation of new products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: It can serve as a tool compound for probing biological systems and understanding the molecular mechanisms of action.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine can be compared with other similar compounds, such as:

    Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

    4-chlorophenylsulfonyl derivatives: Compounds with the 4-chlorophenylsulfonyl group but different core structures can be compared to understand the influence of the core on the compound’s properties.

    Tetrahydro-2-furanylmethylamine derivatives: These compounds have the tetrahydro-2-furanylmethylamine moiety but different core structures, providing insights into the role of this moiety in the compound’s activity.

The uniqueness of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-tetrahydro-2-furanylmethylamine lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN5O3S2

Molecular Weight

449.9 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C18H16ClN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h3-7,9,12H,1-2,8,10H2,(H,20,21)

InChI Key

UWAOFCDQBWBLQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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